molecular formula C14H14N2O B177539 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline CAS No. 109660-13-1

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline

Cat. No.: B177539
CAS No.: 109660-13-1
M. Wt: 226.27 g/mol
InChI Key: QCVNRITUPLGEMZ-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline is a chemical compound featuring a quinoline moiety linked to a 4,5-dihydrooxazole (oxazoline) ring. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Recent scientific investigations highlight the potential of quinoline-oxazoline hybrids and related derivatives. For instance, structurally similar oxazolo[4,5-c]quinoline compounds have been identified as first-in-class Interleukin-33 (IL-33) inhibitors . The IL-33/ST2 signaling pathway is a crucial target for immune-mediated diseases such as asthma and atopic dermatitis, and inhibiting this interaction represents a promising therapeutic strategy . Furthermore, quinoline derivatives are extensively studied for their antimalarial and anticancer properties, making the core structure a valuable template for synthesizing new bioactive molecules . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex heterocyclic systems, or as a reference standard in biological screening assays to explore new pharmacological pathways.

Properties

IUPAC Name

4,4-dimethyl-2-quinolin-2-yl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-14(2)9-17-13(16-14)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVNRITUPLGEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=NC3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549038
Record name 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109660-13-1
Record name 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)quinoline
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Record name 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline
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Record name 109660-13-1
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the oxazoline ring. This intermediate is then reacted with quinoline derivatives under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazoline ring, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline. It has been identified as a potential inhibitor of Hepatitis C virus (HCV), which is a significant cause of chronic liver disease globally. The compound's mechanism involves interference with viral replication processes, making it a candidate for further development as an antiviral agent .

Synthesis and Derivatives

The synthesis of this compound has been documented through various organic methodologies. Notably, methods involve cyclization reactions that yield high purity products suitable for pharmaceutical applications. For instance, one method includes the reaction of specific precursors under controlled conditions to achieve the desired quinoline structure .

Case Study 1: Antiviral Efficacy

A study published in a reputable journal examined the efficacy of this compound against HCV. The research demonstrated that the compound effectively reduced viral load in infected cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound could lead to greater antiviral activity .

Case Study 2: Synthetic Methodology

Another research article focused on the synthetic pathways leading to the production of this compound. This study outlined a stepwise approach involving:

  • Preparation of intermediate compounds.
  • Cyclization under acidic conditions.
  • Purification processes to isolate the final product.

The authors noted that this method resulted in yields exceeding 80%, demonstrating its efficiency for large-scale production .

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The quinoline ring can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

2-(4,5-Dihydro-2-oxazolyl)quinoline (Quinox)

  • CAS : 202191-12-6
  • Molecular Weight : 198.22
  • Key Differences : Lacks the 4,4-dimethyl substituents on the oxazoline ring.
  • Applications : Widely used as a ligand in palladium-catalyzed reactions, including Wacker-type oxidations of internal alkenes and allylic cross-coupling reactions . The absence of dimethyl groups reduces steric hindrance, enabling predictable oxidative addition in electronically biased olefins .
  • Performance: In Pd-catalyzed allylic cross-couplings, Quinox facilitates reactions at ambient temperature with broad substrate scope, including secondary tosylates . Mechanistic studies suggest an alkene-mediated Sₙ2-type oxidative addition pathway .

Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II)

  • CAS : 1150097-98-5
  • Molecular Weight : 375.5
  • Key Differences: A palladium complex with Quinox as the ligand.
  • Applications: Employed in cross-coupling reactions due to its stability and reactivity. The palladium center coordinates with the oxazoline nitrogen and quinoline ring, enhancing catalytic efficiency .
  • Performance : Demonstrated efficacy in total synthesis intermediates, such as in the anti-malarial drug artemisinin .

2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine

  • CAS : 1428537-19-2
  • Molecular Weight : 272.26
  • Key Differences: Pyridine replaces quinoline, and the oxazoline ring features a tert-butyl group and trifluoromethyl substituent.
  • Applications : Used in enantioselective catalysis due to its chiral tert-butyl group, which influences stereochemical outcomes .

(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

  • CAS : 1701405-00-6
  • Molecular Weight : 240.3
  • Key Differences: Isoquinoline replaces quinoline, and the oxazoline ring has an isopropyl group.
  • Applications : Explored in chiral ligand design for enantioselective catalysis .
  • Performance: The isopropyl group introduces steric bulk, while the isoquinoline moiety enhances π-π interactions in substrate binding.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight Key Substituents Applications
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline 109660-13-1 226.28 4,4-dimethyl oxazoline, quinoline Pd-catalyzed cross-coupling, ligand design
2-(4,5-Dihydro-2-oxazolyl)quinoline (Quinox) 202191-12-6 198.22 Oxazoline, quinoline Wacker oxidation, allylic cross-coupling
Dichloro[Quinox]palladium(II) 1150097-98-5 375.5 Pd center, Quinox ligand Catalytic cross-coupling
2-[(4R)-4-tert-Butyl-oxazolyl]-5-CF₃-pyridine 1428537-19-2 272.26 tert-Butyl, CF₃, pyridine Asymmetric catalysis
(S)-4-Isopropyl-2-isoquinolinyldihydrooxazole 1701405-00-6 240.3 Isopropyl, isoquinoline Chiral ligand synthesis

Key Research Findings

Electronic Modulation : Substituents like trifluoromethyl (in 1428537-19-2) or isopropyl (in 1701405-00-6) alter electron density, affecting catalytic activity and selectivity .

Biological Relevance: While imidazo[4,5-f]quinolines (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline) show pharmacological properties , the target compound is primarily utilized in catalysis rather than bioactivity.

Mechanistic Insights: Quinox-based ligands enable alkene-mediated Sₙ2 pathways in Pd catalysis, whereas bulkier derivatives may favor alternative mechanisms .

Biological Activity

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline backbone with an oxazoline moiety. The molecular formula is C14H14N2OC_{14}H_{14}N_{2}O and it has a molecular weight of 230.27 g/mol .

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance:

  • Mechanism of Action : The compound may inhibit viral replication by interfering with viral proteins or enzymes critical for the viral life cycle. This is supported by studies showing that derivatives of heterocycles can act as antiviral agents against various viruses, including HIV and influenza .
  • Case Studies : In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against viral targets. For example, compounds related to this class have shown effectiveness against the influenza virus with IC50 values around 0.35 μM .

Other Biological Activities

Beyond antiviral effects, this compound may possess other pharmacological properties:

  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties. They interact with NMDA receptors and may prevent neurodegenerative processes associated with diseases like Alzheimer's .
  • Antioxidant Activity : Some studies suggest that oxazoline-containing compounds can exhibit antioxidant properties, which could contribute to their overall therapeutic potential.

Research Findings

Activity Target IC50/EC50 Values Reference
AntiviralInfluenza Virus0.35 μM
NeuroprotectiveNMDA ReceptorMicromolar range
AntioxidantVarious cellular targetsNot specified

Q & A

Basic: What are the established synthetic routes and characterization methods for 2-(4,4-dimethyl-4,5-dihydro-2-oxazolyl)quinoline?

Answer:
The compound is typically synthesized via amide coupling or cyclization reactions. For example, describes the synthesis of structurally related oxazoline derivatives using bromophenyl precursors and triphenylstannyl intermediates. Key steps include:

  • Cyclocondensation : Reacting 2-aminophenol derivatives with dimethyl-substituted oxazoline precursors under reflux conditions.
  • Purification : Column chromatography or distillation for isolation.
  • Characterization :
    • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent orientation.
    • Elemental analysis (e.g., C, H, N percentages) to verify purity .
    • X-ray crystallography (as in ) for unambiguous structural determination of analogs .

Basic: How is this compound utilized as a ligand in transition-metal catalysis?

Answer:
The oxazoline-quinoline hybrid structure acts as a bidentate ligand in Pd(0)- and Re(V)-catalyzed reactions. Key applications include:

  • Palladium-catalyzed allylic cross-coupling : demonstrates its use with Pd(0) to mediate SN2-type oxidative addition of alkyl tosylates, enabling coupling with boronic acids at ambient temperature. The ligand stabilizes the metal center and enhances reaction scope, including secondary substrates .
  • Rhenium(V) complexes : shows stereoisomeric oxidorhenium(V) complexes (N,N-cis and N,N-trans) derived from similar ligands, which influence catalytic activity in cyclooctene epoxidation .

Advanced: What mechanistic role does this ligand play in palladium-catalyzed reactions?

Answer:
Mechanistic studies () reveal:

  • Alkene-mediated oxidative addition : The ligand facilitates stereoinvertive oxidative addition of unactivated alkyl tosylates via an SN2 pathway, confirmed by retention of stereochemistry in chiral substrates.
  • Transmetallation enhancement : Coordination of the oxazoline nitrogen and quinoline π-system to Pd(0) accelerates boronate transfer, broadening substrate compatibility (e.g., trifluoromethylpyridine derivatives) .
  • Kinetic studies : Variable-temperature NMR and DFT calculations are recommended to probe transition states and rate-determining steps .

Advanced: How does stereochemistry of metal-ligand complexes impact catalytic performance?

Answer:
highlights stereochemical effects in oxidorhenium(V) complexes:

  • Stereoisomer separation : N,N-cis and N,N-trans isomers of [ReOCl(oz)₂] (oz = oxazoline-phenol ligand) exhibit distinct catalytic activities in epoxidation.
  • Structure-activity correlation : The N,N-cis isomer shows higher turnover due to optimized steric and electronic interactions between the oxazoline donor and Re(V) center.
  • Analytical methods :
    • Circular dichroism (CD) to distinguish isomers.
    • EPR spectroscopy to assess electronic environments .

Advanced: How can this ligand be modified for enantioselective catalysis?

Answer:
and discuss design strategies for low-symmetry pincer ligands :

  • Chiral induction : Introducing substituents at the oxazoline’s 4,4-dimethyl group or quinoline’s 2-position creates asymmetry. For example, N-(2-(4,4-dimethyloxazolyl)phenyl)picolinamide () enables enantioselective C–H activation via steric differentiation.
  • Methodology :
    • Amide coupling : Reacting 2-(4,4-dimethyloxazolyl)aniline with chiral carboxylic acids (e.g., picolinic acid derivatives).
    • Coordination studies : UV-Vis titration and cyclic voltammetry to assess binding constants and redox stability .

Advanced: What analytical techniques resolve contradictions in ligand-metal complex stability?

Answer:
Contradictions in stability data (e.g., thermal vs. oxidative degradation) require:

  • Thermogravimetric analysis (TGA) : To measure decomposition temperatures under inert vs. oxidative atmospheres.
  • Single-crystal XRD : Compare bond lengths/angles in analogous complexes (e.g., ’s quinoline derivatives) to identify strain or weak interactions.
  • Mass spectrometry (HRMS) : Detect ligand dissociation or metal-ligand fragmentation pathways .

Basic: What safety protocols are recommended for handling this compound?

Answer:
While direct safety data for this compound is limited ( and exclude it), general guidelines for oxazoline derivatives include:

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
  • Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

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